molecular formula C10H8N4 B2466261 2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile CAS No. 684648-78-0

2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile

Cat. No.: B2466261
CAS No.: 684648-78-0
M. Wt: 184.202
InChI Key: XVCNYXQXHWXABU-UHFFFAOYSA-N
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Description

“2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C10H8N4 . It is a solid substance and is used in various areas of research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8N4/c1-8-12-4-5-14(8)10-6-9(7-11)2-3-13-10/h2-6H,1H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 184.2 . It is a solid substance stored at room temperature . More specific physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Antioxidant and Antimicrobial Activities

  • Synthesis and Evaluation: A series of derivatives, including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, were synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds demonstrated significant activity against pathogens like Staphylococcus aureus and Candida albicans, with a high correlation between predicted and actual activities based on quantitative structure–activity relationships and molecular docking studies (Bassyouni et al., 2012).

DNA Binding and Nuclease Activity

  • Cu(II) Complexes with Tridentate Ligands: Copper(II) complexes of tridentate ligands, including derivatives of 2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile, were synthesized. These complexes displayed strong DNA binding propensity and exhibited significant nuclease activity, suggesting potential applications in biochemical research (Kumar et al., 2012).

Functionalization and Structural Characterization

  • Synthesis and Characterization: The compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, a derivative, was synthesized and characterized. This study highlights the potential of using palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reactions for the functionalization of pyridine derivatives (Zinad et al., 2018).

Fluorescent Probe Development

  • Synthesis for Fluorescent Probes: A one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles was developed, leading to the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. These compounds showed efficacy as fluorescent probes for mercury ion detection, both in acetonitrile and buffered aqueous solution (Shao et al., 2011).

Corrosion Inhibition Studies

  • Aryl Pyrazolo Pyridines as Corrosion Inhibitors: Research on aryl pyrazolo pyridine derivatives, including pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, demonstrated their effectiveness as corrosion inhibitors for copper in hydrochloric acid systems. This study included both computational and electrochemical evaluations (Sudheer & Quraishi, 2015).

Safety and Hazards

The safety information available indicates that “2-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile” may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding the formation of dust and aerosols, obtaining special instructions before use, and providing appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-8-12-5-6-14(8)10-9(7-11)3-2-4-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCNYXQXHWXABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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